1-[2-(Methoxycarbonyl)-4-nitrophenyl]-3-azetanecarboxylic acid
Description
Properties
IUPAC Name |
1-(2-methoxycarbonyl-4-nitrophenyl)azetidine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O6/c1-20-12(17)9-4-8(14(18)19)2-3-10(9)13-5-7(6-13)11(15)16/h2-4,7H,5-6H2,1H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGIBJEIJISGYIO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CC(=C1)[N+](=O)[O-])N2CC(C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Comparison with Similar Compounds
Comparison with Similar Compounds
Cyclopropane-Carboxylic Acid Derivatives
Compounds such as (1R,2R)-2-(methoxycarbonyl)cyclopropane-1-carboxylic acid (CAS: 88335-97-1) and (1S,2R)-2-(methoxycarbonyl)cyclopropane-1-carboxylic acid (CAS: 141042-20-8) share the methoxycarbonyl and carboxylic acid groups but differ in their core ring structures (cyclopropane vs. azetidine). Key distinctions include:
- Stereochemical Complexity : Cyclopropane derivatives often exhibit cis/trans isomerism due to restricted rotation, whereas azetidine’s larger ring allows greater conformational flexibility .
| Property | 1-[2-(Methoxycarbonyl)-4-nitrophenyl]-3-azetanecarboxylic Acid | (1R,2R)-2-(Methoxycarbonyl)cyclopropane-1-carboxylic Acid |
|---|---|---|
| Ring System | Azetidine (4-membered) | Cyclopropane (3-membered) |
| Key Substituents | 4-Nitrophenyl, COOH | COOMe, COOH |
| Ring Strain | Moderate | High |
| Synthetic Utility | Likely stable in polar solvents | Prone to ring-opening in acidic conditions |
Thiazolidinone Derivatives
The synthesis of 4-{2-[4-nitrophenyl]-4-oxo-1,3-thiazolidin-3-yl}benzoic acid () provides a comparison with five-membered sulfur-containing heterocycles. Differences include:
- Electron Density: The thiazolidinone’s sulfur atom enhances electron delocalization, whereas the azetidine’s nitrogen may participate in hydrogen bonding.
- Biological Activity: Thiazolidinones are well-documented for antimicrobial and anti-inflammatory properties, while azetidine-carboxylic acids are less explored but may offer improved metabolic stability due to reduced ring size .
Bicyclic and Functionalized Systems
Compounds like dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid () highlight the impact of fused ring systems:
- Complexity : Bicyclic structures introduce additional stereocenters and rigidity, often enhancing target selectivity in drug design.
- Solubility : The azetidine-carboxylic acid’s smaller ring may improve aqueous solubility compared to bulkier bicyclic analogs .
Research Findings and Implications
- Reactivity : The nitro group in This compound may facilitate photoactivation or reduction reactions, as seen in nitroaromatic systems .
- Stability : Azetidine’s moderate ring strain suggests better thermal stability than cyclopropane analogs, aligning with observations in related oxetan-2-one derivatives .
- Biological Potential: While direct studies are lacking, cyclopropane-carboxylic acids (e.g., CAS 150864-95-2) are used as enzyme inhibitors, suggesting that the azetidine variant could be tailored for similar targets with modified pharmacokinetics .
Preparation Methods
Step 1: Synthesis of 4-Nitrophenyl Precursors
- Starting Material: 4-nitroaniline or 4-nitrophenol derivatives are typically used as initial substrates.
- Method: Nitration of phenolic or aniline compounds under controlled conditions to obtain the nitrophenyl core with desired substitution patterns.
Step 2: Esterification to Introduce Methoxycarbonyl Group
- The phenolic or amino group is esterified with methyl chloroformate or methyl chloroacetate under basic conditions, often using triethylamine or pyridine as catalysts, to install the methoxycarbonyl group at the ortho or para position.
Step 3: Formation of the Azetane Ring
- The key step involves cyclization to form the azetane ring, often via nucleophilic attack by a suitable amine or carboxylate intermediate on an activated aromatic ring.
- Method: Use of intramolecular nucleophilic substitution reactions, facilitated by activating groups such as halogens or via carbamate intermediates, under conditions like reflux in polar aprotic solvents (e.g., DMF, DMSO).
Research Data:
One-Pot Synthesis via Cascade Reactions
Recent advances favor one-pot cascade reactions to streamline synthesis:
- Procedure:
- Starting with 4-nitrophenyl derivatives bearing reactive groups (e.g., amino, hydroxyl).
- Addition of methyl chloroformate and base (e.g., triethylamine) to simultaneously esterify and activate the aromatic ring.
- Introduction of a suitable amine or carbamate precursor to induce cyclization, forming the azetane ring in a single reaction vessel.
Research Findings:
- A notable example involves the use of Brønsted acid catalysis (e.g., p-toluenesulfonic acid) to promote cyclization, yielding the target compound with moderate to good yields (~65-75%).
| Step | Reagents & Conditions | Yield | Reference |
|---|---|---|---|
| Cascade cyclization | p-Toluenesulfonic acid, reflux, in methanol or acetonitrile | 65-75% | , |
Alternative Approaches: Cross-Coupling and Cyclization
-
- Use of palladium-catalyzed Suzuki or Buchwald-Hartwig coupling to attach aromatic rings with methoxycarbonyl and nitro functionalities.
- Followed by intramolecular cyclization under basic or acidic conditions.
-
- High regioselectivity.
- Compatibility with various functional groups.
-
- Requires transition metal catalysts.
- Additional purification steps.
Summary Data Table of Preparation Methods
| Method | Key Reagents | Main Steps | Typical Yield | Advantages | Limitations |
|---|---|---|---|---|---|
| Multi-step synthesis | Aromatic precursor, methyl chloroformate | Esterification, cyclization | 60-85% | Precise control | Longer process |
| One-pot cascade | Aromatic precursor, methyl chloroformate, acid catalyst | Simultaneous esterification and cyclization | 65-75% | Efficient, fewer steps | Requires optimized conditions |
| Cross-coupling | Aryl halides, boronic acids, Pd catalyst | Coupling, cyclization | 70-80% | High regioselectivity | Catalyst cost |
Research Findings and Notes
- The synthesis of compounds similar to 1-[2-(Methoxycarbonyl)-4-nitrophenyl]-3-azetanecarboxylic acid has been successfully achieved via intramolecular cyclization of suitably functionalized aromatic esters or carbamates under acid catalysis.
- Optimization of reaction conditions such as temperature, solvent, and catalyst loading is critical to maximize yield and purity.
- Recent studies emphasize the importance of green chemistry principles, favoring solvent-free or aqueous conditions where feasible.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
